molecular formula C5H5N3O3S B14007453 2-Methyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylic acid CAS No. 6945-55-7

2-Methyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylic acid

Katalognummer: B14007453
CAS-Nummer: 6945-55-7
Molekulargewicht: 187.18 g/mol
InChI-Schlüssel: RABODVWGDSGQRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylic acid is a heterocyclic compound with the molecular formula C5H5N3O3S. It is known for its unique structure, which includes a triazine ring substituted with a methyl group, a carboxylic acid group, and a sulfanylidene group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

2-Methyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-5-oxo-3-thioxo-2,3,4,5-tetrahydro-as-triazin-6-carbonsaeure
  • Oxolinic acid
  • Cycloalkanes

Uniqueness

Compared to similar compounds, 2-Methyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylic acid stands out due to its unique combination of functional groups and its potential for diverse chemical transformations. Its structure allows for a wide range of modifications, making it a versatile compound for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

6945-55-7

Molekularformel

C5H5N3O3S

Molekulargewicht

187.18 g/mol

IUPAC-Name

2-methyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylic acid

InChI

InChI=1S/C5H5N3O3S/c1-8-5(12)6-3(9)2(7-8)4(10)11/h1H3,(H,10,11)(H,6,9,12)

InChI-Schlüssel

RABODVWGDSGQRK-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=S)NC(=O)C(=N1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.